molecular formula C16H11N5O3 B12187488 N~1~-(2,1,3-benzoxadiazol-4-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide

N~1~-(2,1,3-benzoxadiazol-4-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide

Cat. No.: B12187488
M. Wt: 321.29 g/mol
InChI Key: BIHZBBGPROICTD-UHFFFAOYSA-N
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Description

N~1~-(2,1,3-benzoxadiazol-4-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide is a complex organic compound known for its unique structural properties It is composed of a benzoxadiazole ring and a quinazolinone moiety, connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,1,3-benzoxadiazol-4-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzoxadiazole Intermediate: The benzoxadiazole ring is synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Quinazolinone Synthesis: The quinazolinone moiety is prepared by reacting anthranilic acid with formamide.

    Coupling Reaction: The benzoxadiazole intermediate is then coupled with the quinazolinone derivative using acetic anhydride as a coupling agent, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,1,3-benzoxadiazol-4-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

N~1~-(2,1,3-benzoxadiazol-4-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N1-(2,1,3-benzoxadiazol-4-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide involves its interaction with specific molecular targets. The benzoxadiazole ring can intercalate with DNA, while the quinazolinone moiety can inhibit certain enzymes. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2,1,3-benzoxadiazol-4-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide: Unique due to its combined benzoxadiazole and quinazolinone structure.

    Benzoxadiazole Derivatives: Known for their fluorescent properties.

    Quinazolinone Derivatives: Known for their therapeutic potential.

Uniqueness

This compound stands out due to its dual functional groups, which confer both fluorescent and therapeutic properties. This makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H11N5O3

Molecular Weight

321.29 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C16H11N5O3/c22-14(18-12-6-3-7-13-15(12)20-24-19-13)8-21-9-17-11-5-2-1-4-10(11)16(21)23/h1-7,9H,8H2,(H,18,22)

InChI Key

BIHZBBGPROICTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC4=NON=C43

Origin of Product

United States

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